Polyoxin d

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fungicidal Properties and Mode of Action:

Polyoxin D is a naturally occurring antibiotic produced by the soil bacterium Streptomyces cacaoi var. asoensis. Scientific research has primarily focused on its fungicidal properties. Polyoxin D acts by inhibiting the synthesis of chitin, a major component of fungal cell walls. It achieves this by competitively binding to the enzyme chitin synthetase, preventing it from incorporating N-acetylglucosamine (GlcNAc) subunits into the growing chitin chain []. This disrupts cell wall formation and ultimately hinders fungal growth and development [].

Research Applications in Plant Pathology:

Due to its specific mode of action targeting fungi, Polyoxin D has been extensively studied in plant pathology research. Scientists have investigated its effectiveness against various plant pathogenic fungi, including those causing rice blast disease, sheath blight, and brown patch disease on turfgrass [, ]. Research has also explored its potential for controlling fungal diseases in fruits and vegetables, such as apple scab and citrus canker [].

Research on Resistance Development:

One crucial aspect of research involving Polyoxin D is the potential development of resistance in fungal populations. Studies have investigated the mechanisms by which fungi develop resistance to this fungicide. This research is crucial for informing strategies for sustainable use of Polyoxin D and preventing the emergence of resistant fungal strains [].

Polyoxin D is a naturally occurring antibiotic compound produced by the soil bacterium Streptomyces cacaoi var. asoensis. It is primarily recognized for its antifungal properties, particularly against phytopathogenic fungi. The compound functions by inhibiting chitin synthesis in fungal cell walls, making it an effective agent in agricultural applications as a fungicide. Polyoxin D is often formulated as a zinc salt to enhance its solubility and stability in various environmental conditions, allowing for prolonged effectiveness on plant surfaces .

- Binding: Polyoxin D binds competitively to the active site of chitin synthetase, preventing the natural substrate (N-acetylglucosamine) from binding [].

- Inhibition: With the active site blocked, chitin synthetase cannot synthesize chitin, a crucial component of the fungal cell wall [].

- Cell Wall Disruption: Without a proper cell wall, the fungus becomes susceptible to osmotic pressure and ultimately dies [].

Polyoxin D acts as a competitive inhibitor of chitin synthetase, an enzyme crucial for the biosynthesis of chitin, a key structural component of fungal cell walls. The mechanism of action involves the inhibition of the incorporation of uridine diphosphate-N-acetylglucosamine into chitin, leading to weakened cell walls and eventual fungal cell death. The inhibition is characterized by a competitive relationship with uridine diphosphate-N-acetylglucosamine, with a dissociation constant () of approximately for polyoxin D .

Polyoxin D exhibits significant antifungal activity, particularly against species such as Neurospora crassa and Cochliobolus miyabeanus. Its ability to inhibit chitin synthesis directly correlates with its effectiveness in preventing fungal growth. In laboratory studies, polyoxin D has been shown to induce protoplast-like structures in fungi, indicating its role in disrupting normal cell wall formation . Additionally, polyoxin D demonstrates low toxicity in laboratory animals, posing minimal risk to non-target organisms when used according to label directions .

The synthesis of polyoxin D occurs through controlled fermentation using Streptomyces cacaoi var. asoensis. This process involves cultivating the microorganism under specific conditions that promote the production of polyoxin D. Following fermentation, the compound is extracted from the culture broth and typically formulated as a zinc salt to enhance its solubility and stability .

Polyoxin D is primarily utilized as a fungicide in agricultural settings. It is effective against various plant pathogens and is commonly applied to turf, fruits, and vegetables. The compound's formulation as polyoxin D zinc salt allows for effective management of fungal diseases without significant residual effects after application. It is also noted for its low toxicity profile, making it suitable for use in environments where human exposure is likely .

Research on interaction studies involving polyoxin D has highlighted its specificity in targeting chitin synthetase without adversely affecting other metabolic pathways in plants or animals. The compound's degradation products are generally non-toxic and do not accumulate significantly in the environment. Studies indicate that polyoxin D can break down rapidly when exposed to sunlight or alkaline conditions, further minimizing ecological risks associated with its use .

Several compounds exhibit antifungal properties similar to those of polyoxin D. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Echinocandin | Inhibits glucan synthesis in fungal cell walls | Effective against Candida and Aspergillus species; used primarily in medical settings |

| Caspofungin | Inhibits β-glucan synthase | Used for systemic fungal infections; less effective against Cryptococcus |

| Triclosan | Disrupts bacterial fatty acid synthesis | Broad-spectrum antimicrobial; concerns over resistance development |

| Azoles | Inhibit ergosterol synthesis | Widely used antifungals; potential for resistance development |

| Fusarium spp. metabolites | Various mechanisms including inhibition of DNA/RNA synthesis | Produced by fungi; can have toxic effects on humans |

Polyoxin D's specificity for chitin synthetase distinguishes it from these compounds, which target different components of fungal biology. Its low toxicity and environmental safety further enhance its appeal as a biopesticide in agricultural practices .

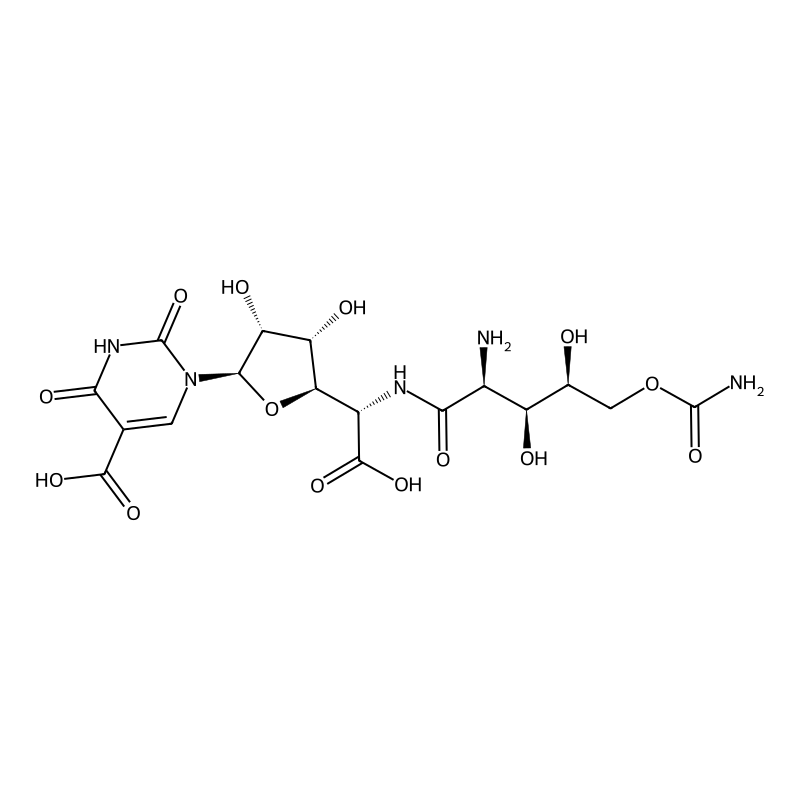

Molecular Composition and Stereochemistry

Polyoxin D represents a distinctive peptidyl nucleoside antibiotic compound with the molecular formula C₁₇H₂₃N₅O₁₄ and a molecular weight of 521.39 grams per mole [3] [20] . This complex molecule is composed of three distinct moieties that define its unique structural architecture: a nucleoside skeleton, and two modified amino acid components including polyoximic acid and carbamoylpolyoxamic acid [24]. The compound is produced through aerobic fermentation processes utilizing Streptomyces cacaoi variety asoensis, a soil-dwelling microorganism originally isolated from Japanese soil samples [13].

The stereochemical configuration of Polyoxin D involves multiple chiral centers that contribute to its biological activity and specificity [8]. The molecule contains an unusual peptidyl moiety connected to a nucleoside skeleton through an amide bond linkage [2] [22]. The nucleoside component features a 5-carboxyuracil base glycosidically linked to an aminohexuronic acid derivative, while the peptidyl portion consists of carbamoylpolyoxamic acid [8] [22]. This structural arrangement allows Polyoxin D to function as a competitive inhibitor of chitin synthetase by mimicking the natural substrate uridine diphosphate N-acetylglucosamine [2] [8].

The compound exhibits specific optical properties due to its multiple stereogenic centers, with the absolute configuration playing a crucial role in its biological recognition and binding affinity [8]. Research has demonstrated that the stereochemistry of the carbamoylpolyoxamic acid moiety, particularly the orientation of the 2″-amino, 3″-hydroxyl, and 4″-hydroxyl groups, is essential for effective enzyme inhibition [8].

Two-Dimensional and Three-Dimensional Structural Configurations

The two-dimensional structure of Polyoxin D reveals a complex arrangement of functional groups that facilitate its biological activity [3] . The molecule contains a pyrimidine ring system bearing a carboxylic acid substituent at the 5-position, connected to a ribofuranose-like sugar moiety through a glycosidic linkage [3] . The sugar component is further modified with an amino acid derivative through an amide bond, creating the characteristic peptidyl nucleoside architecture [22].

Crystallographic and computational studies have provided insights into the three-dimensional conformational preferences of Polyoxin D [8]. The molecule adopts an extended conformation when bound to its target enzyme, with the nucleoside portion occupying the substrate binding pocket and the peptidyl moiety extending toward the active site [8]. The 5-carboxyuracil base demonstrates enhanced π-π interactions with aromatic residues in the enzyme active site compared to unsubstituted uracil derivatives [8].

The spatial arrangement of functional groups in Polyoxin D has been characterized through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis of enzyme-inhibitor complexes [8]. These studies reveal that the compound maintains a relatively rigid conformation when bound to chitin synthetase, with minimal conformational flexibility observed in the glycosidic linkage region [8]. The three-dimensional structure demonstrates how the carboxylic acid groups on both the uracil base and the amino acid component contribute to electrostatic interactions with the enzyme [8].

Table 1: Basic Chemical Properties of Polyoxin D

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₃N₅O₁₄ | [3] [20] |

| Molecular Weight (g/mol) | 521.39 | [3] [20] |

| CAS Number | 22976-86-9 | [20] |

| Physical State | Powder | [20] |

| Appearance | White to off-white | [20] |

| Melting Point | Decomposes ~180°C | [20] |

| Boiling Point | Not applicable | [20] |

Solubility, Stability, and Degradation Pathways

Polyoxin D exhibits exceptional water solubility characteristics, with reported solubility values of 35.4 grams per liter at 30°C under acidic conditions (pH 3.5) [11] [15]. This high aqueous solubility is attributed to the presence of multiple hydroxyl groups and carboxylic acid functionalities throughout the molecule [13]. In contrast, the compound demonstrates limited solubility in organic solvents, with methanol solubility of 0.175 grams per liter and acetone solubility of only 0.011 grams per liter at 20°C [11] [15]. The solubility in non-polar solvents such as dichloromethane and toluene is extremely low, with values below 0.0011 grams per liter [11] [15].

The stability profile of Polyoxin D varies significantly depending on environmental conditions, particularly pH and light exposure [25] [26]. Under neutral aqueous conditions (pH 7.0) at 25°C, the compound undergoes hydrolytic degradation with a half-life of 32.5 days [25]. This hydrolysis primarily involves cleavage of the amide bond connecting the peptidyl and nucleoside components, resulting in the formation of polyoxin C acid and uracil-5-carboxylic acid as major degradation products [11].

Photochemical degradation represents a particularly rapid pathway for Polyoxin D breakdown in aqueous environments [25] [26]. Under conditions of continuous light irradiation at pH 7, the compound exhibits a photolysis half-life of only 2.4 days [25]. In sterile natural water systems, photodegradation occurs even more rapidly, with a half-life of 0.4 days (9.6 hours) observed under direct sunlight exposure [26].

Table 2: Solubility and Stability Properties of Polyoxin D

| Property | Value | Reference |

|---|---|---|

| Water Solubility (25°C) | Very soluble | [13] |

| Water Solubility (30°C, pH 3.5) | 35.4 g/L | [11] [15] |

| Acetone Solubility (20°C) | 0.011 g/L | [11] [15] |

| Methanol Solubility (20°C) | 0.175 g/L | [11] [15] |

| Dichloromethane Solubility (20°C) | ≤0.0011 g/L | [11] [15] |

| Toluene Solubility (20°C) | <0.0011 g/L | [11] [15] |

| Hydrolysis Half-life (pH 7.0, 25°C) | 32.5 days | [25] |

| Photolysis Half-life (pH 7) | 2.4 days | [25] |

| Aerobic Soil Half-life | 15.9 days | [26] |

| Anaerobic Soil Half-life | 59.2 days | [26] |

Soil degradation studies reveal that Polyoxin D undergoes biotransformation through microbial processes under both aerobic and anaerobic conditions [11] [26]. Under aerobic soil conditions, the compound exhibits a half-life of 15.9 days, while anaerobic conditions result in significantly slower degradation with a half-life of 59.2 days [26]. The primary degradation pathway in soil involves microbial cleavage of the side chain to form polyoxin C acid, followed by further breakdown to produce carbon dioxide (up to 54% of applied radioactivity) and incorporation into soil-bound residues (up to 22% of applied radioactivity) [11].

Table 3: Degradation Pathways and Products

| Degradation Pathway | Primary Products | Half-life | Reference |

|---|---|---|---|

| Hydrolysis | Polyoxin C acid, Uracil-5-carboxylic acid | 32.5 days (pH 7.0, 25°C) | [25] |

| Photolysis | Various photodegradation products | 2.4 days (pH 7) | [25] |

| Aerobic Soil Degradation | Polyoxin C acid, CO₂, soil-bound residues | 15.9 days | [11] [26] |

| Aquatic Photolysis | Rapid photodegradation products | 0.4 days | [26] |

Zinc Salt Derivative: Synthesis and Properties

The zinc salt derivative of Polyoxin D, designated as Polyoxin D zinc salt, represents a modified formulation designed to enhance the compound's environmental persistence and agricultural utility [13] [14]. This derivative possesses the molecular formula C₁₇H₂₃N₅O₁₄Zn with a molecular weight of 586.77 grams per mole and is identified by the Chemical Abstracts Service number 146659-78-1 [12] [19].

The synthesis of Polyoxin D zinc salt is achieved through an aqueous complexation process wherein the parent compound is treated with zinc ions under controlled conditions [14]. The manufacturing process involves the fermentative production of Polyoxin D followed by conversion to the zinc salt form through an aqueous coordination reaction [14]. The zinc cation coordinates with the carboxylate functionalities present in the molecule, forming a stable metal-organic complex [14].

The zinc salt derivative exhibits distinct physicochemical properties compared to the parent compound [7] [11]. The zinc salt appears as a brown powder with a characteristic musty odor [7] [11]. The melting point of the zinc salt is 122.5 ± 0.2°C, with thermal decomposition occurring at approximately 170°C [7]. The density of the zinc salt is 1.864 grams per cubic centimeter at 25°C [7].

Water solubility of the zinc salt is reduced compared to the parent compound, with a solubility of 1.0 gram per 100 milliliters at 30°C [7] [11]. This reduced solubility provides extended residence time on plant surfaces, which is the primary rationale for zinc salt formation in agricultural applications [13] [14]. The pH of a 1% aqueous solution of the zinc salt is 7.51 at 23.2°C, indicating near-neutral conditions [7].

Table 4: Polyoxin D Zinc Salt Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₃N₅O₁₄Zn | [12] [19] |

| Molecular Weight (g/mol) | 586.77 | [12] [19] |

| CAS Number | 146659-78-1 | [12] [19] |

| Physical State | Brown powder | [7] [11] |

| Appearance | Brown | [7] [11] |

| Melting Point | 122.5 ± 0.2°C; decomposes at 170°C | [7] |

| Density (g/cm³) | 1.864 g/cm³ | [7] |

| Water Solubility (30°C) | 1.0 g/100 mL | [7] [11] |

| pH (1% solution) | 7.51 (23.2°C) | [7] |

| UV Absorption Maximum (neutral) | 270 nm | [11] [15] |

| UV Absorption Maximum (acidic) | 270 nm | [11] [15] |

| UV Absorption Maximum (basic) | 268.5 nm | [11] [15] |

Spectroscopic analysis of the zinc salt reveals characteristic ultraviolet absorption maxima at 270 nanometers under neutral and acidic conditions, with a slight shift to 268.5 nanometers under basic conditions [11] [15]. These spectral properties reflect the electronic environment of the aromatic uracil moiety and provide valuable analytical markers for compound identification and quantification [11] [15].

The polyoxin biosynthetic gene cluster represents a comprehensive genomic locus responsible for the complete biosynthesis of polyoxin D and related compounds in Streptomyces cacaoi. The cluster spans a 46,066-base pair region containing 39 putative open reading frames, of which 20 genes have been experimentally confirmed as essential for polyoxin biosynthesis through heterologous expression studies in Streptomyces lividans TK24 [1] [2].

The gene cluster exhibits a guanine-cytosine content of 72.58%, which is characteristic of typical Streptomyces genomes and consistent with the secondary metabolite biosynthetic clusters found in actinomycetes [1]. The organizational structure demonstrates functional clustering, where genes with related biosynthetic roles are positioned in proximity to facilitate coordinated expression and regulation.

Functional Gene Organization

The polyoxin cluster is organized into distinct functional modules:

Nucleoside Skeleton Biosynthesis Genes: Six non-contiguous genes (polA, polD, polH, polI, polJ, and polK) are responsible for constructing the unique eight-carbon nucleoside framework [1] [2]. These genes show significant homology to corresponding genes in the nikkomycin biosynthetic pathway, suggesting evolutionary conservation of nucleoside antibiotic biosynthetic mechanisms.

Carbamoylpolyoxamic Acid Biosynthesis Genes: Five genes (polL through polP) constitute the biosynthetic machinery for carbamoylpolyoxamic acid production [3] [4]. This gene set demonstrates pathway redundancy connections with L-arginine biosynthesis, where genes argA and argB can partially substitute for polN and polP functions [3] [5].

Polyoximic Acid Biosynthesis Genes: Three genes (polC, polE, and polF) are dedicated to the biosynthesis of polyoximic acid [1], though their precise enzymatic functions remain less well characterized compared to other pathway components.

Assembly and Modification Genes: Key genes including polG (amide synthetase) and polB (uridine monophosphate C-5 methylase) are responsible for final polyoxin assembly and nucleoside modifications [6] [7].

Regulatory Genes: Two regulatory genes, polR and polY, control the transcriptional activation of the entire biosynthetic pathway [8] [9] [10].

Key Enzymatic Pathways in Polyoxin D Production

Primary Biosynthetic Pathway Architecture

The biosynthesis of polyoxin D involves three independent biosynthetic modules that converge to form the final antibiotic compound. These modules operate through distinct enzymatic pathways that have been characterized through extensive in vitro and in vivo experimental studies.

Nucleoside Skeleton Construction

The nucleoside skeleton biosynthesis initiates with PolA (UMP-enolpyruvyltransferase), which catalyzes the condensation of uridine monophosphate and phosphoenolpyruvate to form 3′-enolpyruvyl-uridine monophosphate [1] [2]. This represents a fundamental deviation from earlier proposed pathways that suggested uridine as the initial substrate. The PolA enzyme demonstrates 62% identity with NikO from the nikkomycin pathway and has been functionally confirmed through complementation studies [1].

Following the initial condensation, PolH (radical S-adenosylmethionine enzyme) catalyzes the formation of octosyl acid through a free radical mechanism [11] [12]. This enzyme converts 3′-enolpyruvyl-uridine monophosphate to octosyl acid 5′-phosphate, representing a critical step in constructing the unusual eight-carbon nucleoside framework [11].

PolJ (phosphatase) subsequently catalyzes the dephosphorylation of octosyl acid 5′-phosphate to generate octosyl acid [11] [12]. This phosphatase activity is essential for progression through the nucleoside biosynthetic pathway.

Carbamoylpolyoxamic Acid Pathway

The carbamoylpolyoxamic acid biosynthetic pathway demonstrates remarkable complexity and involves multiple enzymatic transformations. PolN (N-acetyltransferase) initiates the pathway by catalyzing the acetylation of L-glutamate to form N-acetyl-L-glutamate [4] [13]. This enzyme demonstrates versatility in substrate recognition and plays a dual role in both initiation and recycling within an acetylation cycle [4].

PolP (acetylglutamate kinase) phosphorylates N-acetyl-L-glutamate to generate N-acetyl-L-glutamate phosphate [3] [4]. This kinase activity requires adenosine triphosphate and magnesium cofactors and represents a key regulatory point in the pathway.

PolM (short chain dehydrogenase) catalyzes an unprecedented tandem reduction reaction, converting the acyl-phosphate intermediate to aldehyde and subsequently to alcohol [4]. This dual functionality represents a novel enzymatic capability within nucleoside antibiotic biosynthesis.

PolO (O-carbamoyltransferase) catalyzes the carbamoylation of α-amino-δ-hydroxyvaleric acid to form α-amino-δ-carbamoylhydroxyvaleric acid [1] [2]. This enzyme demonstrates 49% identity with NodU carbamoyltransferase and requires carbamoyl phosphate as a substrate [1].

PolL (Fe(II)/α-ketoglutarate dioxygenase) performs sequential hydroxylation reactions on the carbamoylated intermediate [4]. This enzyme belongs to the cupin fold family of dioxygenases and requires iron(II), α-ketoglutarate, and molecular oxygen as cofactors [4] [14].

Final Assembly Mechanism

PolG (ATP-dependent ligase) represents the final enzymatic step in polyoxin biosynthesis, catalyzing the amide bond formation between the peptidyl moiety and nucleoside skeleton [6] [15]. This enzyme demonstrates substrate flexibility and can accommodate various nucleoside substrates, enabling the production of different polyoxin variants [6].

The enzyme requires adenosine triphosphate for activation of the carbamoylpolyoxamic acid substrate and proceeds through an acyl-phosphate intermediate mechanism [6] [15]. The ATP-binding sites have been identified as functionally essential and are highly conserved among related ligases [6].

Nucleoside Modification Pathways

PolB (UMP C-5 methylase) catalyzes the C-5 methylation of the nucleoside skeleton, contributing to the structural diversity of polyoxin compounds [16] [7] [17]. This enzyme demonstrates dual functionality as both a uridine monophosphate and deoxyuridine monophosphate methylase, distinguishing it from conventional thymidylate synthases [16] [7].

The enzyme exhibits considerable conformational flexibility in its active site loops, allowing accommodation of different substrate analogs [16] [7]. Crystal structure analysis has revealed distinct conformational changes upon substrate binding, providing insights into the molecular basis of substrate recognition [16].

Transcriptional Regulation by polR and polY

Hierarchical Regulatory Architecture

The polyoxin biosynthetic gene cluster employs a two-tier regulatory hierarchy involving the coordinated action of PolY and PolR transcriptional regulators. This regulatory system ensures temporal and conditional control of polyoxin biosynthesis in response to physiological and environmental signals.

PolY: Master Regulatory Control

PolY functions as a master regulator within the polyoxin biosynthetic hierarchy, directly controlling the expression of the pathway-specific regulator PolR [9] [10] [18]. PolY belongs to the AfsR family of two-component response regulators and contains distinct functional domains that enable its regulatory activity [9] [10].

The protein architecture of PolY includes an OmpR-like DNA binding domain at the amino-terminus and an ATPase domain in the central region [9] [10] [18]. This domain organization enables PolY to function as a nucleotide-sensing transcriptional activator that responds to cellular energy status.

Disruption of polY completely abolishes polyoxin biosynthesis, demonstrating its essential role in pathway activation [9] [10]. Complementation studies have confirmed that a single copy of polY integrated into the chromosome can restore polyoxin production in disruption mutants [9] [10].

PolY directly binds to the promoter region of polR, as demonstrated through electrophoretic mobility shift assays and DNase I protection experiments [9] [10] [18]. The binding site contains a direct nucleotide repeat sequence characteristic of Streptomyces antibiotic regulatory protein recognition sites [9] [10].

PolR: Pathway-Specific Activation

PolR functions as a pathway-specific transcriptional activator that directly controls the expression of structural genes within the polyoxin biosynthetic cluster [8] [19] [20]. The protein demonstrates significant sequence similarity to SanG from Streptomyces ansochromogenes and PimR from Streptomyces natalensis, indicating conservation of regulatory mechanisms among nucleoside antibiotic pathways [8].

Targeted disruption of polR completely eliminates polyoxin production, while introduction of additional copies results in increased polyoxin yields [8] [19]. These findings demonstrate that PolR availability represents a limiting factor in polyoxin biosynthesis and suggest potential applications for strain improvement.

PolR controls the transcription of 18 structural genes within the polyoxin cluster through direct DNA binding interactions [8] [20]. Reverse transcriptase polymerase chain reaction experiments have demonstrated that PolR is required for transcription of genes spanning from polC to polQ2 and including polA and polB [8] [20].

The regulatory mechanism involves PolR binding to promoter regions of at least two major operons: the polC-polQ2 operon (containing 16 genes) and the polA-polB operon (containing 2 genes) [8] [20]. These operons contain similar promoter structures with heptameric direct repeats (5′-CGGCAAG-3′) that serve as PolR recognition sequences [20].

Transcriptional Organization and Operon Structure

The polyoxin biosynthetic genes are organized into distinct transcriptional units that facilitate coordinated expression under PolR control. The major operon polC-polQ2 encompasses the majority of biosynthetic genes and represents the primary target of PolR-mediated activation [8] [20].

Transcription start point mapping has identified the precise initiation sites for both regulatory genes and structural operons [8] [20]. The promoter region of polR contains potential binding sites for higher-level regulatory systems, including sequences resembling autoregulatory elements recognized by γ-butyrolactone receptors [20].

Role of ATPase Activity in Biosynthetic Control

PolY ATPase Domain Function

The ATPase activity of PolY represents a critical regulatory mechanism that links polyoxin biosynthesis to cellular energy status and metabolic flux [9] [10] [18]. This nucleotide-sensing capability allows the biosynthetic pathway to respond dynamically to changing physiological conditions.

Nucleotide Sensing and Oligomerization

PolY exhibits intrinsic ATPase activity that has been confirmed through in vitro biochemical assays [9] [10] [18]. The enzyme demonstrates the ability to hydrolyze adenosine triphosphate, generating adenosine diphosphate and inorganic phosphate as products.

Binding of adenosine diphosphate and adenosine triphosphate analogs triggers PolY oligomerization, which significantly enhances DNA binding activity [9] [10] [18]. This nucleotide-dependent conformational change represents a molecular switch that modulates transcriptional activation in response to cellular adenylate pools.

The ATPase domain functions as a sensor of endogenous adenosine diphosphate/adenosine triphosphate concentrations, whose changes modulate PolY activity under physiological conditions [9] [10] [18]. This mechanism provides a direct link between cellular energy charge and secondary metabolite production.

Physiological Regulation Mechanisms

Changes in adenosine diphosphate/adenosine triphosphate concentrations significantly affect PolY activity in living cells, as demonstrated through in vivo experimental studies [9] [10] [18]. This regulation ensures that polyoxin biosynthesis occurs primarily during appropriate metabolic states when sufficient energy resources are available.

The nucleotide-dependent regulation mechanism allows temporal control of antibiotic production during the bacterial life cycle. Secondary metabolite biosynthesis typically occurs during stationary phase when primary metabolic demands are reduced and energy resources can be redirected toward specialized metabolite production.

ATP-Dependent Assembly Control

PolG Ligase Activity

PolG ATPase activity is essential for the final assembly step of polyoxin biosynthesis, where the peptidyl moiety is linked to the nucleoside skeleton through amide bond formation [6] [15]. This ATP-dependent mechanism ensures substrate activation and proper bond formation.

The enzyme employs an ATP-dependent mechanism for amide bond formation that proceeds through an acyl-phosphate intermediate [6] [15]. This mechanism provides both thermodynamic driving force and kinetic control for the ligation reaction.

ATP-binding sites have been identified as functionally essential for PolG activity and are highly conserved among related ATP-dependent ligases [6] [15]. Site-directed mutagenesis studies have confirmed the critical importance of these nucleotide-binding regions for enzymatic function.

Metabolic Integration

The ATP-dependent control mechanisms in polyoxin biosynthesis provide integration with primary metabolic pathways and ensure that antibiotic production occurs only when cellular resources are adequate [9] [10] [18]. This regulatory strategy prevents futile energy expenditure during periods of metabolic stress.

Pathway redundancy mechanisms involving connections to L-arginine biosynthesis provide additional metabolic integration points where primary and secondary metabolism intersect [3] [5]. These connections allow the biosynthetic pathway to draw upon primary metabolic intermediates when available.

XLogP3

UNII

Related CAS

Wikipedia

Dates

Explore Compound Types